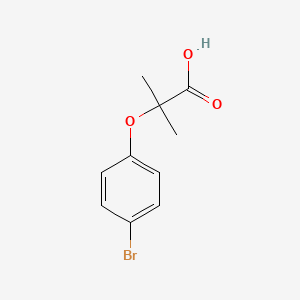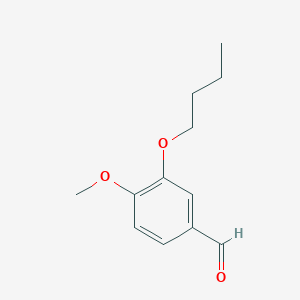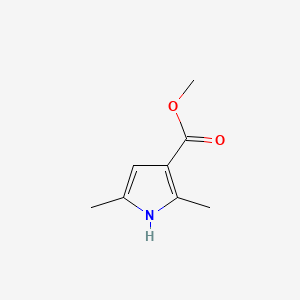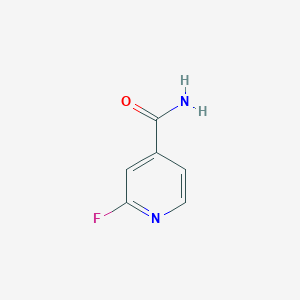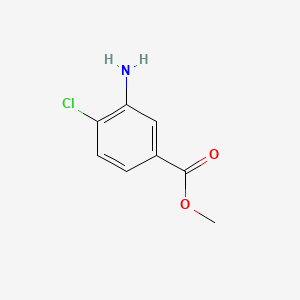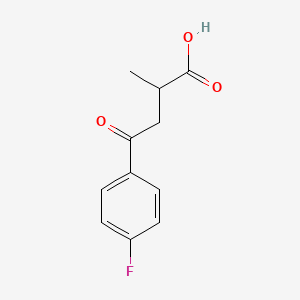![molecular formula C14H15N3O2 B1330736 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 135481-57-1](/img/structure/B1330736.png)
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
概要
説明
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (BTHPD) is a novel organic compound that has recently been studied for its potential applications in the field of medicinal chemistry. BTHPD is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been found to possess a wide range of biological activities including anti-inflammatory, anti-oxidant, anti-tumor, anti-microbial, and anti-viral properties. BTHPD has been shown to be a promising tool for the development of new drugs and therapeutic agents.
科学的研究の応用
Synthesis and Structural Analysis
Conversion to Antithrombotic Compounds :6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione serves as a precursor in the synthesis of new antithrombotic compounds with favorable cerebral and peripheral effects. The compound has been synthesized using two methods, exhibiting versatility in chemical reactions (Furrer, Wágner, & Fehlhaber, 1994).
Pyrido[3,4-d]pyrimidine Synthesis :The compound is involved in the synthesis of 6,7-Dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones, which are obtained in high yields, suggesting its utility in forming structurally complex and valuable chemical entities (Noguchi, Sakamoto, Nagata, & Kajigaeshi, 1988).
Synthesis of Pyrido[4,3–d]pyrimidine Derivatives :The compound is instrumental in the synthesis of pyrido[4,3–d]pyrimidine-2,4(1H,3H)-diones and pyrido[4,3–d]pyrimidine-2,4,5(1H,3H,6H)-triones, which are important scaffolds in drug development. The methodology reported is simple and efficient, highlighting the compound's role in facilitating streamlined synthetic processes (Ma, Gao, & Sun, 2021).
Crystal Structure Characterization :The compound contributes to understanding molecular geometry and conformation in crystal structures, as seen in the study involving tetrahydropyrimidine-2,4-dione molecules. The analysis of molecular interactions and arrangements is crucial for material science and pharmaceutical applications (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Biological Activity and Pharmacological Potential
Antifolate Activity :The compound is a key precursor in the synthesis of analogs with antifolate activity, showing potential in inhibiting enzymes such as dihydrofolate reductase. This inhibition is crucial in the treatment of opportunistic infections in immune-compromised patients, indicating the compound's significance in medicinal chemistry (Rosowsky, Mota, & Queener, 1995).
Synthesis of Heterocyclic Derivatives :The compound is utilized in synthesizing heterocyclic tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidinone derivatives. This synthesis involves aza-Wittig/base-catalyzed cyclization, indicating the compound's versatility and utility in creating complex molecular structures with potential biological activities (Chen & Liu, 2019).
HIV Reverse Transcriptase and Integrase Activity :Modifications of the compound, specifically N-3 hydroxylation, have shown to enhance anti-HIV Integrase (IN) activity while retaining anti-HIV Reverse Transcriptase (RT) activity. This dual activity is significant in the context of HIV treatment and drug design (Tang et al., 2015).
Antimicrobial and Antifungal Activities :Derivatives of the compound, when synthesized and tested, showed promising antimicrobial and antifungal activities. This highlights its potential as a precursor in developing new therapeutic agents (Faty, Rashed, & Youssef, 2015).
Safety and Hazards
作用機序
Target of Action
The primary target of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
This compound acts as a PARP inhibitor . It binds to PARP enzymes, preventing them from performing their role in the DNA repair process . This leads to the accumulation of DNA damage in the cells, which can lead to cell death, particularly in cancer cells that are already genetically unstable .
Biochemical Pathways
The inhibition of PARP leads to the disruption of the DNA repair pathways , particularly the base excision repair (BER) pathway . This results in the accumulation of single-strand breaks (SSBs) that can degenerate into double-strand breaks (DSBs) during replication .
Pharmacokinetics
The compound is likely to have similar properties to other parp inhibitors, which generally have good oral bioavailability and are metabolized in the liver . The compound’s storage conditions suggest it is stable under inert gas at 2-8°C .
Result of Action
The result of the action of this compound is the induction of cell death in cells with impaired DNA repair mechanisms, such as cancer cells . By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA lesions and ultimately cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and therefore its ability to interact with its target . Additionally, the presence of other substances, such as binding proteins or metabolizing enzymes, can also affect the compound’s activity .
生化学分析
Biochemical Properties
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as extracellular signal-regulated kinases (ERKs), which are involved in cell signaling pathways . This inhibition can lead to changes in cellular functions and has potential therapeutic applications in treating diseases related to these pathways.
Cellular Effects
The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ERKs, this compound can reduce the phosphorylation of downstream targets, affecting processes such as cell proliferation and survival . Additionally, it may influence the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of ERKs by binding to their active sites, preventing their phosphorylation and subsequent activation . This inhibition disrupts the signaling cascade, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions . Long-term exposure to the compound may result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects by inhibiting target enzymes and modulating cellular pathways. At higher doses, it may cause toxic or adverse effects, such as off-target interactions and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibition of ERKs and potential effects on the PI3K/Akt/mTOR pathway suggest that it may influence metabolic flux and metabolite levels . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. The compound’s distribution within different cellular compartments may determine its effectiveness in targeting specific pathways and processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can exert its effects on target enzymes and pathways . Understanding the factors that influence its localization can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13-11-9-17(8-10-4-2-1-3-5-10)7-6-12(11)15-14(19)16-13/h1-5H,6-9H2,(H2,15,16,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFWHSOMLHCMRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)NC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326252 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135481-57-1 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Aminothiazolo[5,4-b]pyridine](/img/structure/B1330656.png)
